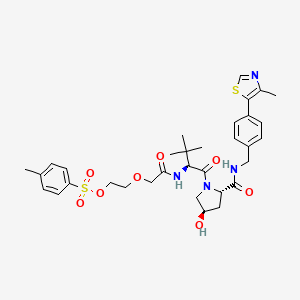
(S,R,S)-AHPC-PEG1-OTs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-PEG1-OTs is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemistry and biological activity.
Méthodes De Préparation
The synthesis of (S,R,S)-AHPC-PEG1-OTs involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the PEG1 (polyethylene glycol) moiety and the tosyl (OTs) group. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial production methods for this compound may involve scaling up the laboratory procedures while maintaining the purity and consistency of the product. This often requires optimization of reaction parameters and the use of advanced purification techniques.
Analyse Des Réactions Chimiques
(S,R,S)-AHPC-PEG1-OTs undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S,R,S)-AHPC-PEG1-OTs has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-PEG1-OTs involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
(S,R,S)-AHPC-PEG1-OTs can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include:
(R,S,R)-AHPC-PEG1-OTs: Differing in stereochemistry, which may affect its biological activity and applications.
(S,S,S)-AHPC-PEG1-OTs: Another stereoisomer with potentially different properties and uses.
AHPC-PEG2-OTs: A compound with a longer PEG chain, which may influence its solubility and interactions.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C33H42N4O8S2 |
|---|---|
Poids moléculaire |
686.8 g/mol |
Nom IUPAC |
2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H42N4O8S2/c1-21-6-12-26(13-7-21)47(42,43)45-15-14-44-19-28(39)36-30(33(3,4)5)32(41)37-18-25(38)16-27(37)31(40)34-17-23-8-10-24(11-9-23)29-22(2)35-20-46-29/h6-13,20,25,27,30,38H,14-19H2,1-5H3,(H,34,40)(H,36,39)/t25-,27+,30-/m1/s1 |
Clé InChI |
AWCGNXJMBDCODQ-JUFIIOIISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
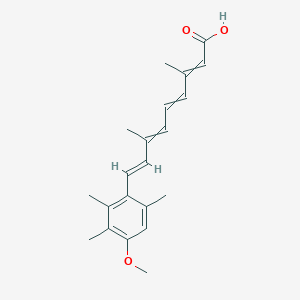
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

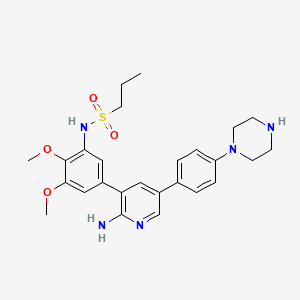
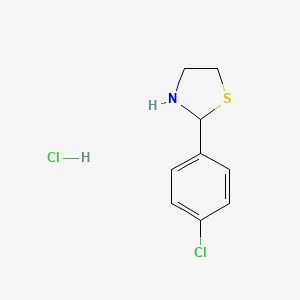
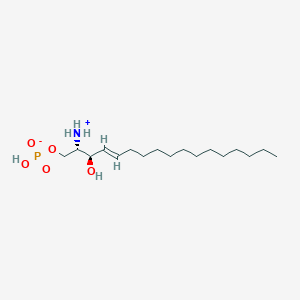
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)

![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
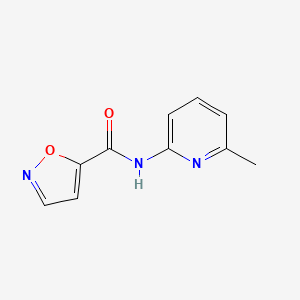

![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)
